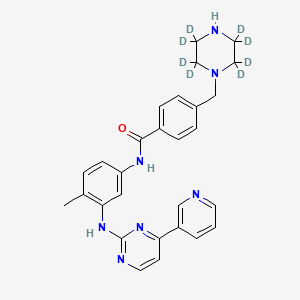

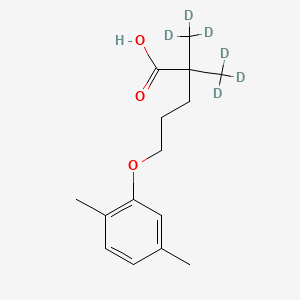

Gemfibrozil-d6

Übersicht

Beschreibung

Gemfibrozil-d6 ist ein deuteriummarkiertes Derivat von Gemfibrozil, einem lipidsenkenden Mittel. Gemfibrozil wird hauptsächlich zur Senkung des Serumtriglyceridspiegels bei Patienten mit Hyperlipidämie eingesetzt. Die Deuteriummarkierung in this compound macht es zu einem wertvollen Werkzeug in pharmakokinetischen und metabolischen Studien, da es eine präzise Verfolgung und Quantifizierung der Verbindung in biologischen Systemen ermöglicht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von this compound umfasst mehrere wichtige Schritte:

Salzbildungsreaktion: Ausgangsstoffe wie 2,5-Dimethylphenol und Diethylmalonat unterliegen in Gegenwart einer Alkali einer Salzbildungsreaktion.

Nucleophile Substitution: Das Reaktionsprodukt wird dann einer nucleophilen Substitution mit 1,3-Dibrompropan unterzogen.

Hydrolyse und Decarboxylierung: Das Zwischenprodukt wird in einer wässrigen Lösung von Alkali hydrolysiert und unterliegt einer Decarboxylierung, um 5-(2,5-Dimethylphenoxyl)pentansäure zu bilden.

Methylierung: Schließlich wird das Produkt unter alkalischen Bedingungen mit Dimethylsulfat methyliert, um Gemfibrozil zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird jedoch für die großtechnische Produktion optimiert. Der Prozess beinhaltet:

- Verwendung leicht verfügbarer Rohstoffe.

- Vereinfachte Verarbeitungsschritte.

- Milde Reaktionsbedingungen.

- Kostengünstige Produktionsanlagen .

Wissenschaftliche Forschungsanwendungen

Gemfibrozil-d6 hat verschiedene wissenschaftliche Forschungsanwendungen:

Pharmakokinetische Studien: Wird zur Verfolgung und Quantifizierung der Verbindung in biologischen Systemen verwendet.

Metabolische Studien: Hilft beim Verständnis der Stoffwechselwege und der Auswirkungen der Deuteriummarkierung auf den Arzneimittelstoffwechsel.

Arzneimittelentwicklung: Wird als Referenzstandard bei der Entwicklung neuer lipidsenkender Mittel eingesetzt.

Analytische Chemie: Wird in verschiedenen analytischen Techniken wie Massenspektrometrie und Kernresonanzspektroskopie eingesetzt

Wirkmechanismus

This compound aktiviert, wie Gemfibrozil, den Peroxisomen-Proliferator-aktivierten Rezeptor alpha (PPAR-α). Diese Aktivierung führt zu mehreren Veränderungen im Lipidstoffwechsel, darunter:

- Erhöhte High-Density-Lipoprotein (HDL)-Spiegel.

- Geringerer Triglyceridspiegel.

- Verbesserte Lipoproteinlipaseaktivität.

- Hemmung der Apolipoprotein-B-Synthese .

Wirkmechanismus

Target of Action

Gemfibrozil-d6, a deuterium-labeled form of Gemfibrozil, primarily targets Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) . PPAR-α is a nuclear receptor that plays a crucial role in regulating lipid metabolism . Additionally, this compound acts as a non-selective inhibitor of several Cytochrome P450 (CYP) isoforms, including CYP2C9, 2C19, 2C8, and 1A2 .

Mode of Action

This compound activates PPAR-α, altering lipid metabolism . This activation leads to increased High-Density Lipoprotein (HDL), Apolipoprotein AI (apo AI), Apolipoprotein AII (apo AII), and Lipoprotein Lipase (LPL). It also inhibits the synthesis of Apolipoprotein B (apo B) and decreases the removal of free fatty acids by the liver . As a result, serum Very Low-Density Lipoprotein (VLDL) levels decrease, and HDL-cholesterol levels increase .

Biochemical Pathways

This compound affects several cellular and molecular mechanisms. It upregulates pro-survival factors such as Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α) and Transcription Factor A, Mitochondrial (TFAM), promoting the survival and function of mitochondria in the brain . It also strongly inhibits the activation of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), Activator Protein 1 (AP-1), and CCAAT/Enhancer-Binding Protein beta (C/EBPβ) in cytokine-stimulated astroglial cells .

Pharmacokinetics

This compound is rapidly and completely absorbed from the gastrointestinal tract, with peak plasma concentrations occurring within 1-2 hours . It is 99% protein-bound, with negligible binding to alpha-1-acid glycoprotein . The drug is metabolized in the liver, primarily by CYP3A4 . The mean residence time of Gemfibrozil is up to 9.6 hours in patients with chronic renal failure, requiring twice-daily dosing .

Result of Action

The activation of PPAR-α by this compound results in a reduction of serum triglyceride levels in high-risk patients with hyperlipidemia . It also reduces the risk of developing coronary heart disease in patients with Type IIb hyperlipidemia without history or symptoms of coronary heart disease .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, the complexation of Gemfibrozil with native β-cyclodextrin (β-CD) and its derivatives was studied in aqueous solutions of pH 2.8 and 7.0 . The rate and extent of absorption of this compound increased when administered 30 minutes before meals .

Biochemische Analyse

Biochemical Properties

Gemfibrozil-d6 interacts with various enzymes and proteins. It is a potent activator of PPAR-α, a nuclear receptor that plays a key role in regulating lipid metabolism . Additionally, this compound acts as a nonselective inhibitor of several P450 isoforms, with Ki values for CYP2C9, 2C19, 2C8, and 1A2 being 5.8, 24, 69, and 82 μM, respectively .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating lipid metabolism, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Gemfibrozil has been shown to have neuroprotective effects through several cellular and molecular mechanisms .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to PPAR-α, activating it and leading to changes in lipid metabolism . It also inhibits several P450 isoforms, affecting the metabolism of various substances within the body .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It has been shown to have a mean residence time of up to 9.6 hours in patients with chronic renal failure . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, Gemfibrozil has been shown to lower glomerular damage, decrease proteinuria, and improve kidney function in various animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It activates PPAR-α, which plays a key role in lipid metabolism . It also inhibits several P450 isoforms, which are involved in the metabolism of various substances within the body .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

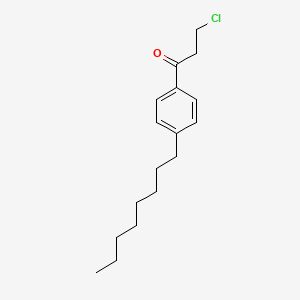

The preparation of Gemfibrozil-d6 involves several key steps:

Salt-forming reaction: Starting materials, such as 2,5-dimethylphenol and diethyl malonate, undergo a salt-forming reaction in the presence of an alkali.

Nucleophilic substitution: The reaction product is then subjected to nucleophilic substitution with 1,3-dibromopropane.

Hydrolysis and decarboxylation: The intermediate product is hydrolyzed in an aqueous solution of alkali and undergoes decarboxylation to form 5-(2,5-dimethylphenoxyl)pentanoic acid.

Methylation: Finally, the product is methylated using dimethyl sulfate under alkaline conditions to yield Gemfibrozil.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

- Use of readily available raw materials.

- Simplified processing steps.

- Mild reaction conditions.

- Cost-effective production equipment .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Gemfibrozil-d6 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst die Ersetzung eines Atoms oder einer Gruppe durch ein anderes.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nucleophile wie Hydroxid-Ionen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann beispielsweise die Oxidation von this compound zu Carbonsäuren führen, während die Reduktion Alkohole erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Clofibrat: Ein weiteres Fibratderivat, das zur Behandlung von Hyperlipidämie eingesetzt wird.

Fenofibrat: Ein Fibratderivat mit ähnlichen lipidsenkenden Wirkungen.

Bezafibrat: Ein Breitband-lipidsenkendes Mittel.

Einzigartigkeit von Gemfibrozil-d6

This compound ist aufgrund seiner Deuteriummarkierung einzigartig, die eine verbesserte Stabilität bietet und eine präzise Verfolgung in pharmakokinetischen und metabolischen Studien ermöglicht. Dies macht es zu einem wertvollen Werkzeug in der Arzneimittelentwicklung und -forschung .

Eigenschaften

IUPAC Name |

5-(2,5-dimethylphenoxy)-2,2-bis(trideuteriomethyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-11-6-7-12(2)13(10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H,16,17)/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMJJKBWTPKOJG-LIJFRPJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCCOC1=C(C=CC(=C1)C)C)(C(=O)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601028063 | |

| Record name | Gemfibrozil-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184986-45-5 | |

| Record name | Gemfibrozil-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R,4aS,6aR,6aS,6bR,8aR,9S,10R,11R,12aR,14bS)-9-[[2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetyl]oxymethyl]-1,10,11-trihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B562155.png)